叔丁基 3-甲氧基吡咯烷-1-甲酸酯

描述

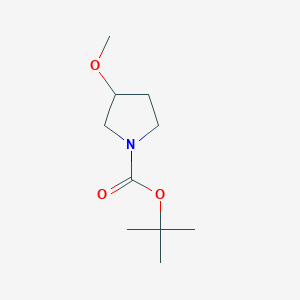

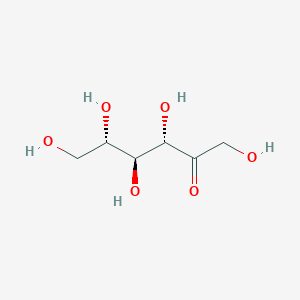

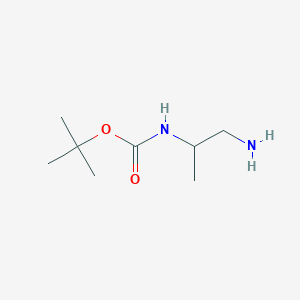

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a chemical compound that is of interest in various fields of chemistry and pharmaceuticals due to its potential use as an intermediate in the synthesis of biologically active molecules. The compound features a pyrrolidine ring, which is a common motif in many natural products and pharmaceuticals, and the tert-butyl and methoxy groups which can be used for further chemical modifications.

Synthesis Analysis

The synthesis of tert-butyl 3-methoxypyrrolidine-1-carboxylate and its derivatives has been explored in several studies. For instance, a practical synthesis of a related compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, was established for the production of the Rho–kinase inhibitor K-115 . This synthesis involved intramolecular cyclization starting from commercially available aminopropanol. Similarly, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another related compound, was synthesized through a series of steps starting from 4-methylpyridinium, highlighting the versatility of pyridine derivatives in synthesizing complex structures .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-methoxypyrrolidine-1-carboxylate derivatives has been characterized using various spectroscopic methods. For example, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, was determined by X-ray crystallographic analysis . The structure was found to be stabilized by intramolecular hydrogen bonds.

Chemical Reactions Analysis

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, a compound structurally similar to tert-butyl 3-methoxypyrrolidine-1-carboxylate, was shown to react with singlet oxygen to yield a peroxidic intermediate. This intermediate could then undergo coupling with various nucleophiles to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . This demonstrates the reactivity of the methoxy and pyrrole functional groups in oxidative environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-methoxypyrrolidine-1-carboxylate derivatives are influenced by their molecular structure. For instance, the title compound in , (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, adopts an envelope conformation, and the dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group were measured. Intermolecular hydrogen bonds were observed to link the molecules into chains, which could affect the compound's solubility and boiling point. The absolute configuration was determined based on the starting material used in the synthesis.

科学研究应用

环境影响和分解

一项研究深入探讨了使用冷等离子体反应器中的氢分解甲基叔丁基醚 (MTBE),这是一种与查询相关的化合物。该工艺证明了应用射频 (RF) 等离子体反应器技术分解和将 MTBE 转化为危害较小物质的可行性,这表明类似化合物具有潜在的环境应用 (Hsieh 等人,2011 年)。

合成抗氧化剂和环境存在

另一项相关研究回顾了合成酚类抗氧化剂 (SPA) 的环境存在、人体接触和毒性,包括 2,6-二叔丁基-4-甲基苯酚 (BHT) 等化合物。它强调了 SPA 在工业和商业产品中的广泛使用,指出了这些化学品和类似化学品的潜在健康和环境影响 (Liu 和 Mabury,2020 年)。

天然和合成生物活性化合物

对天然新酸、新烷烃及其衍生物(包括具有叔丁基的合成化合物)的研究强调了它们作为抗氧化剂以及在抗癌、抗微生物和抗菌应用中的潜力。这篇综述表明,叔丁基化合物的衍生物可能在包括制药和化妆品在内的各个行业中具有价值 (Dembitsky,2006 年)。

土壤和地下水中醚的生物降解

对土壤和地下水中的叔丁基乙基醚 (ETBE) 的生物降解和归宿的全面审查讨论了微生物降解途径,包括那些涉及叔丁基醇 (TBA) 作为中间体的途径。这项研究强调了醚类化合物的生物降解相关的环境持久性和挑战,这可能与叔丁基 3-甲氧基吡咯烷-1-甲酸酯的生物降解相似 (Thornton 等人,2020 年)。

安全和危害

Tert-butyl 3-methoxypyrrolidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .

属性

IUPAC Name |

tert-butyl 3-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIGLOKJPWGIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609974 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-methoxypyrrolidine-1-carboxylate | |

CAS RN |

146257-03-6 | |

| Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-3-methyl-7H-benzo[7]annulene](/img/structure/B122125.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-](/img/structure/B122129.png)

![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B122130.png)

![3-Methylbenzo[b]thiophene-2-carboxaldehyde](/img/structure/B122132.png)

![6-Methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B122139.png)

![(2S,3S,5S,8R,9S,10S,13S,14S,16S)-3-hydroxy-10,13-dimethyl-2,16-di(piperidin-1-yl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B122152.png)